2-Isopropyl-3-methoxypyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2-isopropyl-3-methoxypyrazine involves several steps, starting from basic chemical precursors to the final compound. A general synthesis pathway has been established, yielding high-quality end products. This pathway is essential for creating 3-substituted-2-methoxypyrazines in a controlled and efficient manner, contributing significantly to the understanding and application of these compounds in various scientific fields (Murray & Whitfield, 1975).
Molecular Structure Analysis
The molecular structure of 2-isopropyl-3-methoxypyrazine plays a crucial role in its chemical behavior and its interaction with other substances. The methoxypyrazine family, to which this compound belongs, is known for its potent volatile properties and significant biological significance. These compounds are used by insects and plants in chemical defense and are present in many vegetables and fruits. The structure of 2-isopropyl-3-methoxypyrazine contributes to its distinctive aroma, impacting the sensory attributes of certain wine varieties (Dunlevy et al., 2013).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of 2-isopropyl-3-methoxypyrazine, such as its volatility and aroma profile, are key to its role in the flavor of vegetables and wines. Its detection at low concentrations and its impact on sensory perception make it a compound of interest in food science and agriculture. Analytical methods have been developed to quantify 3-alkyl-2-methoxypyrazines in juice and wine, emphasizing the compound's significance in the beverage industry (Kotseridis et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-isopropyl-3-methoxypyrazine, including its reactivity and interactions with other compounds, are central to its applications in food and beverage industries. Its synthesis and the ability to modify its structure for different applications highlight its versatility. Research into its biosynthesis and the pathways involved offers insights into its natural occurrence and potential for manipulation in agricultural products (Gallois, Kergomard, & Adda, 1988).
Scientific Research Applications
Analysis and Detection in Beverages
Several methods have been developed for the precise detection and quantification of IPMP in wines, reflecting its importance in the wine industry. The headspace solid-phase microextraction (HS-SPME) technique, combined with gas chromatography-mass spectrometry (GC-MS), has been widely used due to its sensitivity and efficiency. Sala et al. (2000) outlined a method for determining various 2-methoxypyrazines, including IPMP, in musts using HS-SPME and capillary gas chromatography. This method was successful in identifying and quantifying IPMP in experimental musts of Cabernet Sauvignon and Merlot, monitoring its evolution during ripening (Sala, Mestres, Martí, Busto, & Guasch, 2000). Similarly, Wen et al. (2018) developed a method using stirbar sorptive extraction followed by multidimensional GC-MS, achieving detection limits under 0.08 ng/L for IPMP in wine, demonstrating the method's high sensitivity and applicability to wine analysis (Wen, Ontañón, Ferreira, & Lopez, 2018).
Influence on Wine Aroma
The presence and concentration of IPMP in wine significantly influence its aroma profile, contributing to the green, herbaceous, or bell pepper-like notes. Research has shown that the levels of IPMP can be indicative of the wine's varietal character, especially in varietals known for their green notes. The sensory impact of IPMP and other methoxypyrazines on wine aroma and flavor has been a focal point of research, with studies indicating that these compounds, even at low concentrations, can significantly influence the overall perception of wine (Dunlevy, Dennis, Soole, Perkins, Davies, & Boss, 2013).
Viticultural and Enological Influences
Viticultural practices, including irrigation, sunlight exposure, and plantation density, have been found to affect the concentrations of IPMP in grapes and, consequently, in wines. Sala et al. (2005) investigated the effects of irrigation and plantation density on IPMP content in Cabernet Sauvignon, finding that irrigated vines and higher plantation densities were associated with higher levels of IPMP (Sala, Busto, Guasch, & Zamora, 2005). Moreover, the impact of winemaking processes on IPMP levels has been explored, with findings suggesting that certain enological practices can influence the retention or evolution of IPMP during wine aging.
properties
IUPAC Name |
2-methoxy-3-propan-2-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOPKICPEQUPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067147 | |
Record name | Isopropyl methoxy pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
120.00 to 125.00 °C. @ 20.00 mm Hg | |
Record name | 2-Isopropyl-3-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Isopropyl-3-methoxypyrazine | |
CAS RN |
25773-40-4, 93905-03-4 | |
Record name | 2-Isopropyl-3-methoxypyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25773-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-3-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025773404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isopropyl-(3,5 or 6)-methoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-3-Isopropylpyrazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazine, 2-methoxy-3-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl methoxy pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropyl-3-methoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropylmethoxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOPROPYL-3-METHOXYPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FL7L111A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Isopropyl-3-methoxypyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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